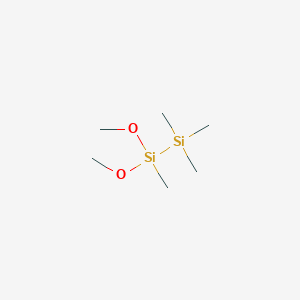
1,1-Dimethoxy-1,2,2,2-tetramethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-1,2,2,2-tetramethyldisilane: is an organosilicon compound with the molecular formula C6H18O2Si2 . It is characterized by the presence of two silicon atoms bonded to methoxy groups and methyl groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-1,2,2,2-tetramethyldisilane can be synthesized through the reaction of dimethoxymethylsilane with chlorodimethylsilane . The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethoxy-1,2,2,2-tetramethyldisilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Compounds with different functional groups replacing the methoxy groups
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-1,2,2,2-tetramethyldisilane has a wide range of applications in scientific research, including:
Biology: The compound is used in the preparation of silicon-based materials for biological applications.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of 1,1-Dimethoxy-1,2,2,2-tetramethyldisilane involves its ability to undergo various chemical reactions, leading to the formation of different products. The compound’s molecular structure allows it to interact with various molecular targets and pathways, facilitating its use in diverse applications .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
- 1,2-Dichlorotetramethyldisilane
- Hexamethyldisilazane
Comparison: 1,1-Dimethoxy-1,2,2,2-tetramethyldisilane is unique due to its methoxy groups, which provide distinct reactivity compared to similar compounds with different functional groups. For example, 1,2-Diethoxy-1,1,2,2-tetramethyldisilane has ethoxy groups instead of methoxy groups, leading to different chemical behavior and applications .
Eigenschaften
CAS-Nummer |
61011-53-8 |
|---|---|
Molekularformel |
C6H18O2Si2 |
Molekulargewicht |
178.38 g/mol |
IUPAC-Name |
dimethoxy-methyl-trimethylsilylsilane |
InChI |
InChI=1S/C6H18O2Si2/c1-7-10(6,8-2)9(3,4)5/h1-6H3 |
InChI-Schlüssel |
BQLQQEHXQQLKEV-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(OC)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13954108.png)
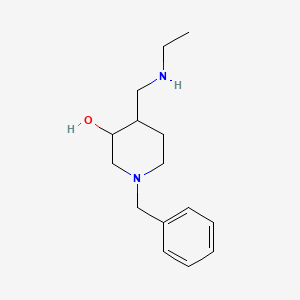
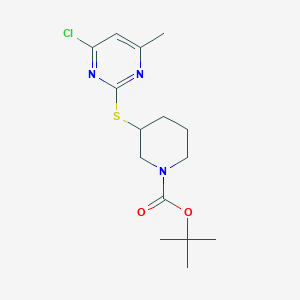
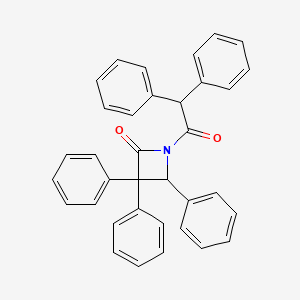
![9,10,12-trimethylbenzo[a]acridine](/img/structure/B13954136.png)
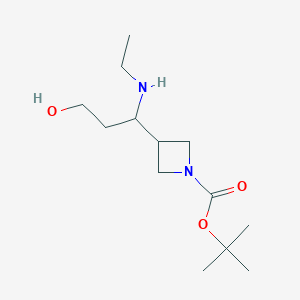
![8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954147.png)

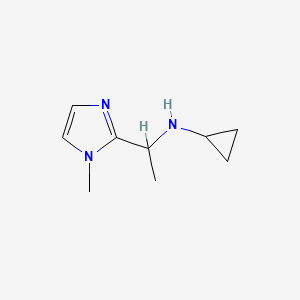
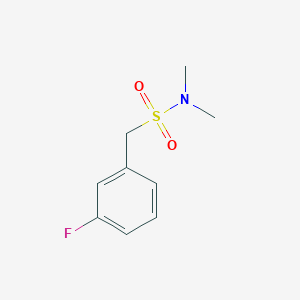

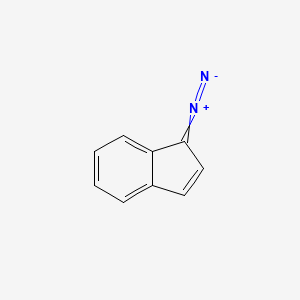

![2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954196.png)
